Enhanced P-Glycoprotein (P-gp) Inhibition Potency versus Unsubstituted 5-Phenyl-1,2,4-oxadiazole
5-Chloro-3-phenyl-1,2,4-oxadiazole demonstrates a 1.45-fold higher affinity for P-glycoprotein (P-gp) compared to its unsubstituted analog, 5-phenyl-1,2,4-oxadiazole, under identical assay conditions [1] [2]. This difference in Ki value suggests that the 5-chloro substituent contributes favorably to P-gp binding interactions.
| Evidence Dimension | P-glycoprotein (P-gp) Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 220 nM |
| Comparator Or Baseline | 5-Phenyl-1,2,4-oxadiazole (Ki = 320 nM) |
| Quantified Difference | 1.45-fold lower Ki (220 nM vs 320 nM) |
| Conditions | Inhibition of P-gp in human drug-resistant K562/ADR cells assessed as reduction in P-gp mediated rhodamine 123 efflux by spectrofluorometry |
Why This Matters
Superior P-gp inhibition at lower concentrations is a critical differentiator for researchers developing MDR reversal agents or studying efflux transporter pharmacology.
- [1] BindingDB. (n.d.). BDBM50115977 CHEMBL3612153. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50115977 View Source
- [2] BindingDB. (n.d.). BDBM50115971 CHEMBL3612150. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50115971 View Source
